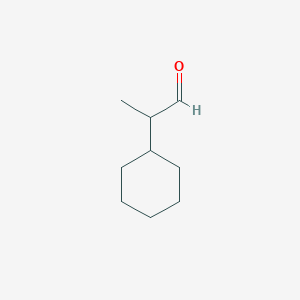

2-Cyclohexylpropanal

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20771. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-8(7-10)9-5-3-2-4-6-9/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQURIQWAEZGLAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862833 | |

| Record name | Cyclohexaneacetaldehyde, .alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2109-22-0 | |

| Record name | α-Methylcyclohexaneacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2109-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexaneacetaldehyde, alpha-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002109220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2109-22-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20771 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexaneacetaldehyde, .alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexaneacetaldehyde, .alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclohexylpropanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2109-22-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Cyclohexylpropanal chemical properties and structure

Structure, Synthesis, and Application in High-Value Organic Frameworks

Executive Summary

2-Cyclohexylpropanal (CAS: 2109-22-0), also known as

This guide provides a technical analysis of its physicochemical properties, validated synthetic pathways (focusing on aromatic hydrogenation), and reactivity profiles relevant to drug discovery and fine chemical manufacturing.

Chemical Identity & Structural Analysis[1][2][3][4][5]

The molecule features a propanal backbone with a cyclohexyl ring attached at the

| Parameter | Detail |

| IUPAC Name | This compound |

| CAS Number | 2109-22-0 |

| Synonyms | |

| Molecular Formula | |

| Molecular Weight | 140.22 g/mol |

| SMILES | CC(C1CCCCC1)C=O[1][2][3] |

| Chirality | The C2 carbon is a stereocenter. Commercial samples are typically racemic mixtures ( |

Stereochemical Considerations

The

-

Conformation: The cyclohexyl ring predominantly adopts a chair conformation. The bulky propanal chain prefers the equatorial position to minimize 1,3-diaxial interactions, though the flexibility of the C2-Ring bond allows for rotational freedom.

-

Enolization: The acidic proton at C2 allows for enolization, which can lead to racemization under basic or acidic conditions.

Physicochemical Profile

The following data represents standard values for high-purity (>95%) samples.

| Property | Value | Notes |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Green, floral, fresh, pollen-like | High tenacity |

| Boiling Point | 202–203 °C | @ 760 mmHg |

| Boiling Point (Reduced) | ~80 °C | @ 16 Torr |

| Density | 0.899 ± 0.06 g/cm³ | @ 25 °C |

| Refractive Index ( | 1.447 – 1.462 | |

| Flash Point | ~71 °C (160 °F) | Closed Cup |

| Solubility | Insoluble in water; Soluble in EtOH, oils | LogP |

Synthetic Routes & Process Chemistry

Two primary routes exist for the synthesis of this compound:

-

Hydroformylation of Vinylcyclohexane: Industrial route, often yields a mixture of linear (3-cyclohexyl) and branched (2-cyclohexyl) isomers.

-

Catalytic Hydrogenation of 2-Phenylpropanal: Preferred lab-scale route for high purity, converting the aromatic ring to a saturated ring.

Protocol: Catalytic Hydrogenation of 2-Phenylpropanal

This method is favored in research settings due to the availability of the precursor (Hydratropic aldehyde) and the retention of the carbon skeleton structure.

Reaction Scheme:

Step-by-Step Methodology:

-

Precursor Preparation: Dissolve 2-phenylpropanal (1.0 eq) in a polar protic solvent such as isopropanol or ethanol.

-

Catalyst Loading: Add 5 mol% Rhodium on Carbon (Rh/C) or Ruthenium on Alumina (Ru/Al

O -

Hydrogenation:

-

Transfer mixture to a high-pressure autoclave.

-

Purge with

(3x) then -

Pressurize to 50–80 bar (725–1160 psi)

. -

Heat to 60–80 °C with vigorous stirring.

-

-

Monitoring: Monitor consumption of

. Reaction is typically complete in 4–12 hours. -

Workup:

-

Cool to room temperature and depressurize.

-

Filter catalyst through a Celite pad (Caution: Pyrophoric catalyst).

-

Concentrate filtrate under reduced pressure.

-

-

Purification: Distill under vacuum to obtain the product.

Synthesis Workflow Diagram

Caption: Workflow for the catalytic hydrogenation of 2-phenylpropanal to this compound.

Reactivity & Functionalization[9]

The steric hindrance at the

Key Transformation: Reductive Amination

For drug development, this aldehyde is a vital scaffold for introducing a cyclohexyl-ethyl motif into amines.

Mechanism:

-

Imine Formation: Condensation with a primary or secondary amine (

) releases water. -

Reduction: The intermediate imine/iminium ion is reduced by a hydride source (e.g., Sodium Triacetoxyborohydride, STAB).

Optimized Protocol (STAB Method):

-

Mix this compound (1.0 eq) and Amine (1.1 eq) in DCE (Dichloroethane) or THF.

-

Add Sodium Triacetoxyborohydride (1.4 eq) portion-wise.

-

Stir at room temperature for 2–4 hours.

-

Quench with saturated

.

Reactivity Pathway Diagram

Caption: Divergent synthesis pathways from this compound.

Safety & Handling (GHS Standards)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Sensitization | H317 | May cause an allergic skin reaction.[3] |

| Aquatic Toxicity | H411 | Toxic to aquatic life with long-lasting effects.[3][4][5] |

Precautionary Measures (P-Codes):

-

P273: Avoid release to the environment.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

Storage: Store under inert gas (

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95560, this compound. Retrieved from [Link]

-

The Good Scents Company (2024). 2-Cyclohexyl Propanal: Olfactory Properties and Synonyms. Retrieved from [Link]

Sources

- 1. 2-Cyclohexylpropanol | C9H18O | CID 79509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclohexaneacetaldehyde, alpha-methyl- | C9H16O | CID 95560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. directpcw.com [directpcw.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. carlroth.com [carlroth.com]

An In-depth Technical Guide to 2-Cyclohexylpropanal (CAS 2109-22-0)

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Cyclohexylpropanal (CAS 2109-22-0), a significant aldehyde in the fragrance and chemical synthesis sectors. This document delineates its chemical and physical properties, outlines a primary synthesis methodology, and details its analytical characterization. Furthermore, it explores its current applications and discusses the toxicological profile, with a focus on skin sensitization. This guide is intended to be a valuable resource for professionals in research, development, and quality control, offering both foundational knowledge and practical insights into the handling and utilization of this compound.

Introduction

This compound, also known by synonyms such as 2-Cyclohexylpropionaldehyde and Pollenal II, is an organic compound characterized by a cyclohexyl group attached to the alpha-carbon of a propanal moiety.[1] Its chemical structure confers a unique combination of hydrophobicity from the cyclohexyl ring and reactivity from the aldehyde functional group.[1] This bifunctionality makes it a valuable intermediate in organic synthesis and a sought-after ingredient in the fragrance industry for its characteristic green, floral, and fresh scent profile.[2]

This guide will provide a detailed examination of this compound, beginning with its fundamental properties and moving into more complex topics including its synthesis, analytical characterization, applications, and safety considerations.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid with a distinct aldehydic odor.[1] Its physical and chemical properties are summarized in the table below. The presence of the cyclohexyl group renders it soluble in organic solvents while having low solubility in water.[1]

| Property | Value | Source |

| CAS Number | 2109-22-0 | [1] |

| Molecular Formula | C₉H₁₆O | [1][3] |

| Molecular Weight | 140.22 g/mol | [3][4] |

| Boiling Point | 202-203 °C at 760 mmHg | [2][5] |

| Flash Point | 71.4 - 75.56 °C (168 °F) | [2][5] |

| Density | 0.899 - 0.923 g/cm³ at 25 °C | [2][5] |

| Refractive Index | 1.447 - 1.462 at 20 °C | [2][5] |

| Vapor Pressure | 0.284 mmHg at 25 °C | [5] |

| LogP (o/w) | 2.40 - 3.00 (estimated) | [4][5] |

| Solubility | Soluble in alcohol; sparingly soluble in water (223.6 mg/L at 25 °C est.) | [2] |

Synthesis of this compound

A primary industrial route for the synthesis of this compound is the hydroformylation (or oxo process) of ethylidenecyclohexane.[5] This process involves the addition of a formyl group (-CHO) and a hydrogen atom across the carbon-carbon double bond of the alkene.

Underlying Principles of Hydroformylation

Hydroformylation is a transition metal-catalyzed reaction, most commonly employing rhodium or cobalt catalysts. The reaction of an alkene with synthesis gas (a mixture of carbon monoxide and hydrogen) yields an aldehyde. For the synthesis of this compound, the reaction proceeds as follows:

Caption: Hydroformylation of Ethylidenecyclohexane.

The choice of catalyst and ligands is crucial for controlling the regioselectivity of the reaction, favoring the formation of the desired branched aldehyde (this compound) over the linear isomer.

Experimental Protocol: Rhodium-Catalyzed Hydroformylation

The following is a generalized experimental protocol for the rhodium-catalyzed hydroformylation of ethylidenecyclohexane. The specific conditions, such as pressure, temperature, and catalyst concentration, may require optimization.

Materials:

-

Ethylidenecyclohexane

-

Rhodium catalyst precursor (e.g., Rh(CO)₂(acac))

-

Phosphine ligand (e.g., triphenylphosphine)

-

Anhydrous toluene (solvent)

-

Synthesis gas (CO/H₂ mixture, typically 1:1)

-

High-pressure autoclave reactor equipped with a stirrer and temperature and pressure controls

Procedure:

-

Reactor Preparation: The autoclave reactor is thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen or argon).

-

Charging the Reactor: The rhodium catalyst precursor, phosphine ligand, and anhydrous toluene are charged into the reactor under an inert atmosphere.

-

Substrate Addition: Ethylidenecyclohexane is then added to the reactor.

-

Pressurization and Heating: The reactor is sealed and pressurized with the CO/H₂ mixture to the desired pressure (e.g., 20-50 bar). The reaction mixture is then heated to the target temperature (e.g., 80-120 °C) with vigorous stirring.

-

Reaction Monitoring: The progress of the reaction can be monitored by taking samples periodically and analyzing them by gas chromatography (GC).

-

Work-up and Purification: Upon completion, the reactor is cooled to room temperature and the excess gas is carefully vented. The crude product is then purified by fractional distillation under reduced pressure to isolate the this compound.

Caption: Synthesis Workflow of this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | - Aldehydic proton (CHO) singlet around δ 9.5-9.7 ppm.- Multiplets for the methine proton (CH) adjacent to the carbonyl and cyclohexyl groups.- Multiplets for the cyclohexyl protons.- Doublet for the methyl group (CH₃) protons. |

| ¹³C NMR | - Carbonyl carbon (C=O) signal in the range of δ 200-205 ppm.- Signals for the carbons of the cyclohexyl ring and the propanal backbone. |

| FT-IR (cm⁻¹) | - Strong C=O stretching vibration for the aldehyde at approximately 1720-1740 cm⁻¹.- C-H stretching vibrations for the aldehyde proton around 2720 and 2820 cm⁻¹.- C-H stretching and bending vibrations for the cyclohexyl and alkyl groups. |

| Mass Spec. (m/z) | - Molecular ion peak [M]⁺ at m/z 140.- Characteristic fragments corresponding to the loss of the formyl group (M-29), and fragmentation of the cyclohexyl ring. |

Note: The exact chemical shifts and coupling constants in NMR, as well as the precise wavenumbers in IR and fragmentation patterns in mass spectrometry, would need to be determined experimentally.

Chromatographic Analysis

Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the preferred method for assessing the purity of this compound and for its quantification in complex mixtures like fragrance formulations.[6]

Applications

The primary application of this compound is in the fragrance industry .[1][4] It is valued for its fresh, green, and slightly fruity-floral odor profile and is used in a variety of consumer products, including perfumes, soaps, detergents, and other scented goods.[2] Recommended usage levels can be up to 3.0% in the fragrance concentrate.[2]

In the realm of organic synthesis , this compound serves as a versatile building block.[1] Its aldehyde functionality allows for a wide range of chemical transformations, such as oxidation to a carboxylic acid, reduction to an alcohol (2-cyclohexylpropan-1-ol), and various carbon-carbon bond-forming reactions. For instance, it is used as a reactant in the asymmetric synthesis of α-branched homoallylic aldehydes.[5]

Safety and Toxicology

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

-

Skin Sensitization, Category 1 (H317): May cause an allergic skin reaction.[3][4]

-

Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2 (H411): Toxic to aquatic life with long lasting effects.[3][4]

Handling and Precautionary Measures

Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this chemical.[2] Work should be conducted in a well-ventilated area to avoid inhalation of vapors.[2] Contaminated work clothing should not be allowed out of the workplace.[2] Release to the environment should be avoided.[2] In case of skin contact, wash with plenty of water. If skin irritation or rash occurs, seek medical advice.[2]

Mechanism of Skin Sensitization

Allergic contact dermatitis (ACD) is a delayed-type hypersensitivity reaction.[7] For aldehydes, a key mechanism of skin sensitization is the formation of a Schiff base through the reaction of the electrophilic aldehyde group with nucleophilic amine groups in skin proteins (e.g., lysine residues).[8] This hapten-protein conjugate is then recognized by the immune system, leading to the sensitization phase.[7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2-Cyclohexylpropanol | C9H18O | CID 79509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Solved Label the IR spectrum for these two compounds A) | Chegg.com [chegg.com]

- 5. researchgate.net [researchgate.net]

- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 7. Allergic Contact Dermatitis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Advanced Synthesis Protocols for 2-Cyclohexylpropanal

CAS: 2109-22-0 | Synonyms: Pollenal II,

Executive Summary & Strategic Analysis

2-Cyclohexylpropanal is a high-value fragrance intermediate characterized by a powerful, diffusive fresh-green odor reminiscent of pollen and herbs. Structurally, it is a branched aliphatic aldehyde, making it prone to oxidation and aldolization.

From a process chemistry perspective, the synthesis of this compound presents a classic regioselectivity and chemoselectivity challenge. The molecule can be disconnected via two primary logic gates:

-

Ring Hydrogenation: Saturation of the aromatic ring of 2-phenylpropanal (Hydratropaldehyde). This is the most direct structural mapping but requires chemoselectivity to prevent reduction of the aldehyde carbonyl.

-

C1 Homologation (Hydroformylation): Carbonylation of vinylcyclohexane. This offers high atom economy but demands catalyst ligands that favor branched (Markovnikov) selectivity over the thermodynamically preferred linear product.

This guide details two field-proven pathways: a robust 2-Step Reductive/Oxidative Protocol (ideal for laboratory to pilot scale) and a Direct Hydroformylation Route (ideal for industrial scale).

Retrosynthetic Logic & Pathway Design

The following Graphviz diagram visualizes the disconnection logic, highlighting the divergence between aromatic feedstock hydrogenation and alkene functionalization.

Figure 1: Retrosynthetic disconnection showing the robust alcohol intermediate pathway vs. the direct hydroformylation route.

Pathway A: The "Self-Validating" 2-Step Protocol

Best for: Laboratory synthesis, high purity requirements, and avoiding regioselectivity issues.

Direct hydrogenation of 2-phenylpropanal often leads to over-reduction (yielding the alcohol) or decarbonylation. A superior strategy is to intentionally reduce the starting material to the alcohol, hydrogenate the ring, and then selectively oxidize back to the aldehyde.

Step 1: Catalytic Ring Hydrogenation

This step converts 2-phenylpropanol to 2-cyclohexylpropanol. Rhodium is preferred over Palladium for ring saturation under mild conditions as it minimizes hydrogenolysis of the benzylic C-O bond.

-

Substrate: 2-Phenylpropanol

-

Catalyst: 5% Rh/C or 5% Ru/Al₂O₃

-

Solvent: Isopropanol or Methanol (promotes H₂ solubility)

-

Conditions: 50–80 bar H₂, 60–80°C

Step 2: Anelli Oxidation (TEMPO-Mediated)

To regenerate the aldehyde without over-oxidation to the carboxylic acid, the Anelli protocol (TEMPO/Bleach) is the industry standard for safety and selectivity.

Experimental Protocol

Reagents:

-

2-Cyclohexylpropanol (1.0 equiv)

-

TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 equiv)

-

KBr (0.1 equiv)

-

NaOCl (Commercial bleach, ~10-13%) (1.1 equiv)

-

Dichloromethane (DCM) / Water biphasic system

Procedure:

-

Setup: In a jacketed reactor maintained at 0°C, dissolve 2-cyclohexylpropanol (100 mmol) in DCM (200 mL). Add TEMPO (1 mmol) and KBr (10 mmol) dissolved in minimal water.

-

Addition: Adjust the aqueous NaOCl solution to pH 9.5 using NaHCO₃. Slowly add the oxidant dropwise to the vigorously stirred reaction mixture. Maintain internal temperature <5°C to prevent carboxylic acid formation.

-

Monitoring: The reaction is typically complete within 30–60 minutes. Monitor via GC-MS or TLC (stain with Anisaldehyde).

-

Quench: Quench excess oxidant with aqueous sodium thiosulfate.

-

Workup: Separate phases. Wash the organic layer with brine, dry over MgSO₄, and concentrate.

-

Purification: Distillation under reduced pressure (bp ~80°C at 16 Torr).

Critical Control Point: The pH of the bleach solution is vital. At pH < 8, the reaction accelerates but risks over-oxidation. At pH > 10, the reaction stalls.

Pathway B: Regioselective Hydroformylation

Best for: Industrial scale, atom economy.

This route utilizes vinylcyclohexane (CAS 695-12-5).[1] The challenge is forcing the formyl group to the branched position (iso-aldehyde) rather than the linear position (n-aldehyde).

Mechanism & Ligand Selection

Standard Rh/PPh₃ catalysts favor linear aldehydes (n:iso > 10:1). To reverse this to favor this compound, sterically demanding ligands or specific bite-angle diphosphines are required to destabilize the linear alkyl-rhodium intermediate.

-

Catalyst Precursor: Rh(acac)(CO)₂

-

Ligand: Encapsulating phosphites or specific bulky monophosphines (e.g., TPPTS in biphasic systems often favors linear, so specialized ligands like Xantphos or t-Bu-phosphines are tuned for specific regiocontrol, though branched selectivity remains challenging).

-

Note: In many commercial settings, a mixture is produced and separated via fractional distillation.

Figure 2: Hydroformylation cycle highlighting the critical hydrometalation step determining regioselectivity.

Analytical Data & Specifications

| Property | Specification | Notes |

| Appearance | Colorless to pale yellow liquid | Clear, free of suspended matter |

| Purity (GC) | > 98.0% | Main impurity: 2-cyclohexylpropanol or linear isomer |

| Refractive Index | 1.447 – 1.452 ( | |

| Specific Gravity | 0.899 – 0.913 | |

| Flash Point | ~71°C | Closed Cup |

| Odor Profile | Green, Pollen, Fresh, Fruity | Evaluation at 10% in DPG |

Process Safety & Stability

-

Oxidation Sensitivity: Like all branched aldehydes, this compound is prone to autoxidation to 2-cyclohexylpropanoic acid upon exposure to air. Store under nitrogen or argon.

-

Stabilizers: Industrial batches are often stabilized with 0.1% BHT (Butylated hydroxytoluene) or

-Tocopherol. -

Handling: Use standard organic solvent PPE. The flash point (71°C) classifies it as a combustible liquid (Class IIIA).

References

-

Preparation of this compound . ChemicalBook.[1] CAS 2109-22-0 Synthesis Routes. Link

-

Pollenal II (this compound) Technical Data . The Good Scents Company. Organoleptic and Physical Properties.[2] Link

-

Catalytic Hydrogenation of Aromatic Aldehydes . Sigma-Aldrich / Merck. Technical Bulletin on Heterogeneous Catalysis. Link

-

TEMPO-Mediated Oxidation of Alcohols . Organic Chemistry Portal. Anelli Oxidation Mechanism and Protocols. Link

-

Hydroformylation of Alkenes . Wikipedia / Academic Sources. General mechanism and regioselectivity principles. Link

Sources

Technical Monograph: Physicochemical Profiling of 2-Cyclohexylpropanal

Executive Summary

2-Cyclohexylpropanal (CAS 2109-22-0) is a saturated aliphatic aldehyde featuring a cyclohexane ring substituted at the

This guide provides a rigorous technical analysis of its physicochemical properties, specifically boiling point thermodynamics and density, to support researchers in process optimization. Unlike standard data sheets, this monograph synthesizes experimental values with theoretical grounding to establish self-validating handling protocols.[1]

Molecular Identity & Structural Logic[1]

The physicochemical behavior of this compound is governed by its hybrid structure: a lipophilic cyclohexyl ring fused to a reactive, polar aldehyde tail.

| Attribute | Specification |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 140.22 g/mol |

| SMILES | CC(C=O)C1CCCCC1 |

| Chirality | Contains one stereocenter at C2; typically supplied as a racemate.[1] |

Structural Implications on Properties[2]

-

Boiling Point: The molecule lacks hydrogen bond donors (unlike its alcohol analog, 2-cyclohexylpropanol) but possesses a dipole moment due to the carbonyl group. This results in a boiling point significantly higher than non-polar hydrocarbons of similar mass but lower than corresponding alcohols.[1]

-

Density: The bulky cyclohexyl group disrupts efficient packing compared to linear chains, resulting in a density characteristic of functionalized cycloalkanes (

).

Physicochemical Data: Boiling Point & Density[3]

Boiling Point Thermodynamics

Accurate boiling point determination is critical for purification via fractional distillation.[1] The high atmospheric boiling point necessitates vacuum distillation to mitigate thermal degradation (oxidation or polymerization of the aldehyde).

| Pressure Condition | Temperature ( | Source/Validation |

| Atmospheric (760 mmHg) | 203°C | Extrapolated/Predicted [1, 2] |

| Reduced (16 mmHg) | 80°C | Experimental [3] |

| Reduced (12 mmHg) | ~72–75°C | Nomograph Calculation |

Thermodynamic Validation (Clausius-Clapeyron):

Using the experimental anchor point of 80°C at 16 Torr, we can validate the atmospheric prediction.

Density and Refractive Index

Density values are temperature-dependent and critical for calculating molar equivalents in flow chemistry or batch synthesis.[1]

| Property | Value | Conditions |

| Density ( | 0.899 ± 0.06 g/cm³ | @ 20°C (Predicted/Vendor Consensus) [1] |

| Refractive Index ( | 1.447 | @ 20°C [1] |

| Flash Point | 71.4°C (160.5°F) | Closed Cup [1] |

Operational Insight: The density of ~0.90 g/mL allows for rapid phase separation from aqueous layers (density ~1.[1]0) during extraction, appearing as the top layer .[1]

Synthesis & Reaction Pathways[1][3][4][5]

The primary industrial and laboratory route to this compound involves the hydrogenation of its aromatic analog, 2-phenylpropanal (Hydratropic aldehyde). This method preserves the carbon skeleton while saturating the ring.[1]

Pathway Diagram (Graphviz)[1]

Figure 1: Catalytic hydrogenation pathway converting the aromatic precursor to the saturated cyclohexyl aldehyde.

Mechanistic Note: The choice of catalyst (Rhodium or Ruthenium on Carbon) is critical to saturate the aromatic ring without reducing the aldehyde carbonyl group to a primary alcohol (2-cyclohexylpropanol).

Experimental Protocol: Purification via Vacuum Distillation

Due to the thermal sensitivity of aldehydes (susceptibility to autoxidation to carboxylic acids), purification must occur under reduced pressure.

Workflow Diagram (Graphviz)

Figure 2: Step-by-step purification workflow to isolate high-purity this compound.

Step-by-Step Methodology

-

Filtration: If synthesized via hydrogenation, filter the crude mixture through a Celite pad to remove the metal catalyst (pyrophoric hazard).[1]

-

Solvent Removal: Concentrate the filtrate via rotary evaporation at

. -

Distillation Setup: Equip a round-bottom flask with a magnetic stir bar, a Vigreux column (to separate impurities with close boiling points), and a short-path distillation head.

-

Vacuum Application: Connect to a vacuum pump capable of maintaining stable pressure (10–20 Torr).[1]

-

Fraction Collection:

-

Fore-run: Discard the initial distillate (often residual solvent or lower-boiling decomposition products).[1]

-

Main Fraction: Collect the steady fraction boiling at 80°C (at 16 Torr) .

-

Storage: Store immediately under inert atmosphere (Argon/Nitrogen) at 4°C to prevent oxidation.

-

Applications in Drug Development[6]

This compound acts as a versatile chiral synthon .[1] Its

-

Homoallylic Aldehyde Synthesis: Used as a reactant in Pd-catalyzed asymmetric allylation reactions, creating complex carbon backbones for polyketide natural products [1].[1]

-

Peptidomimetics: The cyclohexyl group serves as a lipophilic bioisostere for leucine or phenylalanine side chains in protease inhibitors.[1]

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | Code | Statement |

| Skin Sensitization | H317 | May cause an allergic skin reaction.[1] |

| Aquatic Toxicity | H411 | Toxic to aquatic life with long-lasting effects.[1] |

| Flammability | H227 | Combustible liquid (Flash Point 71.4°C).[1][2] |

Precautionary Measures:

-

Engineering Controls: Use only in a chemical fume hood.

-

PPE: Nitrile gloves (breakthrough time > 480 min recommended), safety goggles.[1]

-

Spill Response: Absorb with sand or vermiculite; do not flush into surface water drains.[1]

References

-

LookChem & ChemicalBook Databases. (2025).[1] this compound Product Properties and Safety Data. Retrieved from and .[1]

-

PubChem. (2025).[1][3] Compound Summary: Cyclohexaneacetaldehyde, alpha-methyl- (CID 95560).[1] National Library of Medicine.[1] Retrieved from [Link][1]

Sources

2-Cyclohexylpropanal molecular formula and weight

Chemical Identity, Synthesis, and Application Profiles

Executive Summary

2-Cyclohexylpropanal (CAS 2109-22-0), commercially known as Pollenal II , is a saturated branched aldehyde of significant interest in both the fragrance industry and pharmaceutical synthesis.[1] Structurally, it consists of a propanal backbone substituted at the

Physicochemical Identity

The molecule possesses a chiral center at the C2 position, typically existing as a racemic mixture in commercial preparations.[2]

Table 1: Core Chemical Data

| Property | Value | Notes |

| IUPAC Name | This compound | Also: |

| CAS Number | 2109-22-0 | Primary identifier |

| Molecular Formula | Saturated aliphatic aldehyde | |

| Molecular Weight | 140.22 g/mol | Monoisotopic Mass: 140.12 g/mol |

| Appearance | Colorless to pale yellow liquid | |

| Odor Profile | Green, fruity, pollen-like, herbal | Trade Name: Pollenal II (Kao) |

| LogP (Predicted) | ~3.0 | Lipophilic; typically soluble in alcohols/oils |

| Boiling Point | ~203 °C (at 760 mmHg) |

Synthetic Pathways & Protocols

Strategic Analysis of Synthesis

The synthesis of this compound presents a selectivity challenge.[2] The most direct retrosynthetic disconnection leads to 2-phenylpropanal (Hydratropic Aldehyde).[2] However, catalytic hydrogenation of the aromatic ring without reducing the sensitive aldehyde carbonyl to an alcohol requires highly specific conditions.[2]

Therefore, for high-purity laboratory applications, a Stepwise Oxidation Protocol is preferred.[2] This involves the complete hydrogenation of the aromatic precursor to the alcohol (2-cyclohexylpropanol), followed by a controlled oxidation back to the aldehyde.[2] This method is self-validating as it avoids the "over-reduction" trap common in direct hydrogenation.[2]

Laboratory Protocol: Oxidation of 2-Cyclohexylpropanol

Objective: Synthesis of this compound via Swern Oxidation. Precursor: 2-Cyclohexylpropanol (CAS 4441-57-0).[2]

Reagents:

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask under

atmosphere, dissolve oxalyl chloride (1.1 eq) in anhydrous DCM at -78°C. -

DMSO Addition: Dropwise add DMSO (2.2 eq). Mechanism: Formation of the active chlorodimethylsulfonium salt.[2] Evolution of gas (

, -

Substrate Addition: Slowly add 2-cyclohexylpropanol (1.0 eq) dissolved in DCM. Maintain temperature at -78°C for 30 minutes. Mechanism: Formation of the alkoxysulfonium ion intermediate.[2]

-

Elimination: Add triethylamine (5.0 eq) dropwise. Allow the reaction to warm to 0°C over 1 hour. Mechanism: Base-mediated intramolecular elimination yields the aldehyde and dimethyl sulfide (

).[2] -

Workup: Quench with water. Extract with DCM.[2] Wash organic layer with 1M HCl (to remove excess amine), then brine.[2] Dry over

and concentrate. -

Purification: Flash column chromatography (Hexanes/EtOAc 95:5).

Yield Expectation: 85-95%.

Industrial Route (Catalytic Hydrogenation)

In industrial settings where cost is paramount, direct hydrogenation of 2-phenylpropanal is performed using Rhodium on Carbon (Rh/C) or specialized Ruthenium catalysts at high pressure (50-100 bar) and moderate heat (80-100°C).[2] Rhodium is preferred for its ability to saturate aromatic rings while sparing carbonyls under tuned conditions.[2]

Synthesis Workflow Diagram

Figure 1: Synthetic pathways comparing the robust laboratory 2-step route (solid lines) vs. the direct industrial route (dashed).

Reactivity & Applications

Drug Development: Peptidomimetics

This compound acts as a "masked" cyclohexylalanine equivalent.[2] In medicinal chemistry, the cyclohexyl group is often used as a lipophilic, non-aromatic bioisostere for the phenylalanine side chain.

-

Reductive Amination: Reaction with primary amines followed by reduction (typically

) yields secondary amines used in calcium channel blockers or protease inhibitors.[2] -

Passerini/Ugi Reactions: As an aldehyde component in Multicomponent Reactions (MCRs) to rapidly generate peptide-like libraries.[2]

Fragrance Chemistry

Under the trade name Pollenal II , the molecule is valued for its stability.[1][2] Unlike 2-phenylpropanal, which is prone to oxidation (forming benzoic acid derivatives) and acetal formation, the cyclohexyl ring renders the molecule more resistant to environmental degradation in consumer products (soaps, detergents).

Reactivity Pathway Diagram[2]

Figure 2: Primary reactivity profile.[2] The Reductive Amination pathway is critical for pharmaceutical intermediate synthesis.

Safety & Handling (GHS)

While generally considered safer than its aromatic precursors, standard precautions for aldehydes apply.[2]

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling: Avoid inhalation. Use in a fume hood.[2] Aldehydes can slowly oxidize in air to form carboxylic acids; store under inert gas (

or Ar) at 2-8°C.[2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95560, this compound.[2] Retrieved from [Link][2]

-

Kao Chemicals. Pollenal II Technical Data Sheet.[1][2] (Trade name reference and olfactory profile). Retrieved from [Link][2]

-

Research Institute for Fragrance Materials (RIFM). Safety Assessment of this compound (CAS 2109-22-0).[2][3] Food and Chemical Toxicology.[2] (Toxicological data source).

-

Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis.[2] Synthesis, 1981(03), 165-185.[2] (Basis for oxidation protocol).

Sources

An In-depth Technical Guide to the Stability and Storage of 2-Cyclohexylpropanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyclohexylpropanal, a key aliphatic aldehyde intermediate in the synthesis of various organic molecules, exhibits a stability profile that necessitates a thorough understanding for its effective utilization in research and development. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, delves into its inherent stability characteristics, and outlines its principal degradation pathways. Authored from the perspective of a senior application scientist, this document synthesizes theoretical knowledge with practical, field-proven insights to offer robust, scientifically-grounded protocols for stability testing and optimal storage conditions. This guide is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to ensure the integrity and reliability of this compound in their work.

Introduction: Understanding the Core Chemistry of this compound

This compound, also known as α-methyl-cyclohexaneacetaldehyde, is an organic compound featuring a cyclohexyl group attached to a propanal backbone.[1] As an aliphatic aldehyde, its chemistry is dominated by the reactivity of the terminal carbonyl (C=O) group.[1] This functional group is the primary site for chemical reactions and, consequently, the focal point of its instability. A comprehensive understanding of its physical and chemical properties is paramount to predicting its behavior under various conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O | [1][2] |

| Molecular Weight | 140.22 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Characteristic aldehyde odor | [1] |

| Boiling Point | Approximately 203 °C at 760 mmHg | [4] |

| Flash Point | Approximately 71.4 °C | [4] |

| Solubility | Sparingly soluble in water, soluble in organic solvents | [1] |

The Stability Profile of this compound: A Multifaceted Challenge

The stability of an active pharmaceutical ingredient (API) or a key starting material like this compound is a critical quality attribute. Degradation can lead to a loss of potency, the formation of potentially toxic impurities, and a significant impact on the safety and efficacy of the final product. For aliphatic aldehydes such as this compound, several degradation pathways must be considered.

Autoxidation: The Primary Degradation Pathway

The most significant degradation pathway for aldehydes is autoxidation, a free-radical chain reaction that occurs in the presence of oxygen.[1][2][5] This process is often initiated by light, heat, or the presence of metal ions. The mechanism involves the formation of a peroxy acid intermediate, which can subsequently react with another aldehyde molecule to form two carboxylic acid molecules.[1][6]

Key Causality: The susceptibility to autoxidation is directly linked to the presence of the aldehydic proton. This proton is readily abstracted, initiating the radical chain reaction. The formation of the corresponding carboxylic acid, 2-cyclohexylpropanoic acid, is the primary indicator of oxidative degradation.

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Methodology

4.2.1. Materials and Reagents:

-

This compound (of known purity)

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

Hydrogen peroxide (H₂O₂), 30% solution

-

Acetonitrile (ACN), HPLC or GC grade

-

Water, purified (e.g., Milli-Q)

-

Inert gas (Nitrogen or Argon)

4.2.2. Sample Preparation:

-

Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

For each stress condition, dilute the stock solution with the respective stressor solution to a final concentration of approximately 100 µg/mL.

4.2.3. Stress Conditions:

-

Acidic Hydrolysis: Mix the sample solution with 0.1 M HCl. Store at 60 °C and analyze at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Basic Hydrolysis: Mix the sample solution with 0.1 M NaOH. Store at room temperature and analyze at appropriate time intervals (e.g., 0, 1, 2, 4, 8 hours).

-

Oxidative Degradation: Mix the sample solution with 3% H₂O₂. Store at room temperature and analyze at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Thermal Degradation: Store the sample solution (in a sealed vial under an inert atmosphere) at 60 °C. Analyze at appropriate time intervals (e.g., 0, 24, 48, 72 hours).

-

Photostability: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

4.2.4. Analytical Method:

A stability-indicating gas chromatography (GC) method with a flame ionization detector (FID) is recommended for routine analysis. For peak identification and structural elucidation of degradation products, mass spectrometry (MS) detection should be employed.

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent).

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

-

Detector Temperature (FID): 280 °C

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Data Interpretation and Reporting

The data generated from the forced degradation study should be used to:

-

Identify Degradation Products: Compare the chromatograms of the stressed samples with the unstressed control. The appearance of new peaks indicates the formation of degradation products. Mass spectrometry data will be crucial for the structural elucidation of these impurities.

-

Quantify Degradation: Calculate the percentage of degradation of this compound in each stress condition.

-

Establish Degradation Pathways: Based on the identified degradation products, propose the likely chemical pathways of degradation under each stress condition.

-

Assess Method Specificity: The analytical method is considered stability-indicating if it can resolve the main peak of this compound from all the degradation product peaks.

Conclusion: A Proactive Approach to Ensuring Quality

The stability of this compound is a critical factor that can significantly impact its utility in research and development. A thorough understanding of its degradation pathways, primarily autoxidation and polymerization, is essential for implementing effective storage and handling strategies. By employing a systematic approach to stability testing, as outlined in this guide, researchers can proactively identify potential stability issues, develop robust analytical methods, and ensure the quality and integrity of this important chemical intermediate. This proactive stance is not merely a matter of good scientific practice; it is a fundamental requirement for the development of safe and effective products.

References

-

ResearchGate. The mechanism of autoxidation reaction of aldehyde compounds. [Link]

-

ResearchGate. OXIDATION OF UNSATURATED ALDEHYDES BY ORGANIC PERACIDS. [Link]

-

Chemistry LibreTexts. 19.3: Oxidation of Aldehydes and Ketones. [Link]

-

PubChem. Cyclohexaneacetaldehyde, alpha-methyl-. [Link]

- Google Patents. CN1210849A - Aliphatic alkane aldehyde having better storage stability and method for ....

-

PubMed. Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry. [Link]

-

LookChem. 2-Cyclohexyl propanal|2109-22-0. [Link]

-

Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

-

International Journal of Pharmaceutical Sciences and Drug Research. GAS CHROMATOGRAPHY METHOD OF CLEANING VALIDATION PROCESS FOR 2-PROPANOL RESIDUE DETERMINATION IN PHARMACEUTICAL MANUFACTURING EQUIPMENT. [Link]

-

YouTube. AFI Explains: Fragrance Storage and Product Shelf Life. [Link]

-

ResearchGate. Analysis of Aldehydes in Water by Head Space-GC/MS. [Link]

-

Queen's University Belfast. Oxidation of alcohols and aldehydes with peracetic acid and a Mn(II)/Pyridin‐2‐carboxylato catalyst: substrate and continuous flow studies. [Link]

-

Agilent. Aldehydes C. [Link]

-

National Center for Biotechnology Information. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. [Link]

-

Mahdi Perfumes. Can Perfume Expire? Everything You Need to Know About Fragrance Shelf Life. [Link]

-

University of Wollongong. Storage Compatibility of Dangerous Goods in laboratories and Chemical Stores. [Link]

-

Jasmine. Shelf Life of Perfumes: Risks & Expiration. [Link]

-

Scribd. Aliphatic Aldehydes. [Link]

-

International Journal of Scientific & Technology Research. Analytical Method Development And Validation Of Genotoxic Impurity, 2-Chloropropane, In Tramadol Hydrochloride Drug Substance Using Head Space Gas Chromatography. [Link]

- Google Patents. EP0146373B1 - Process for oxidizing aldehydes to carboxylic acids.

-

UND Scholarly Commons. Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. [Link]

- Google Patents.

-

PubChem. Cyclohexaneacetaldehyde, alpha-methyl-. [Link]

-

Quora. How will 2-methylpentanal undergo aldol condensation?. [Link]

Sources

- 1. Light-induced autoxidation of aldehydes to peracids and carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. candle-shack.co.uk [candle-shack.co.uk]

- 4. candlescience.com [candlescience.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Isomers of 2-Cyclohexylpropanal and Their Properties

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The stereochemical configuration of active pharmaceutical ingredients (APIs) is a critical determinant of their pharmacological and toxicological profiles. This guide provides a comprehensive technical overview of the isomers of 2-cyclohexylpropanal, a chiral aldehyde with potential applications in drug discovery and development. Due to the limited availability of specific experimental data for this compound, this document leverages detailed information on its close structural analog, 2-phenylpropanal, to illustrate key concepts and methodologies in asymmetric synthesis, chiral separation, and characterization. The principles and protocols discussed herein are directly applicable to the study of this compound and other chiral α-substituted aldehydes.

Introduction: The Significance of Chirality in Drug Design

Isomerism plays a pivotal role in clinical pharmacology and pharmacotherapeutics, as different isomers of a drug can exhibit distinct pharmacokinetic and pharmacodynamic properties.[1] Chiral molecules, which are non-superimposable mirror images of each other (enantiomers), can interact differently with the chiral environment of the human body, such as receptors and enzymes.[2] This can lead to one enantiomer being therapeutically active while the other is inactive or even responsible for adverse effects.[3]

This compound is a chiral aldehyde possessing a stereocenter at the α-carbon, making it exist as a pair of enantiomers: (R)-2-cyclohexylpropanal and (S)-2-cyclohexylpropanal. The presence of the bulky cyclohexyl group adjacent to the reactive aldehyde functionality makes this molecule an interesting scaffold for exploring structure-activity relationships (SAR) in drug design.[4] Understanding the synthesis, separation, and properties of the individual enantiomers is therefore crucial for any drug development program involving this or similar chiral aldehydes.

This guide will provide an in-depth exploration of the isomers of this compound, with a focus on practical, field-proven insights for researchers. As a well-documented analog, 2-phenylpropanal will be used to provide specific experimental protocols and data, with the rationale that the methodologies are highly transferable.

Isomerism in this compound

This compound possesses one chiral center at the carbon atom adjacent to the aldehyde group (C2). This gives rise to two stereoisomers, which are enantiomers of each other.

-

(R)-2-cyclohexylpropanal

-

(S)-2-cyclohexylpropanal

These enantiomers have identical physical properties such as boiling point, density, and refractive index in an achiral environment.[5] However, they rotate plane-polarized light in equal but opposite directions and can exhibit significantly different biological activities.

Additionally, constitutional isomers of this compound exist, such as 3-cyclohexylpropanal , where the cyclohexyl group is attached to the terminal carbon of the propanal chain.[6] This guide, however, will focus on the stereoisomers of this compound.

Enantioselective Synthesis of this compound

The asymmetric α-alkylation of aldehydes is a powerful method for the synthesis of chiral aldehydes.[7][8] Organocatalysis, in particular, has emerged as a robust and environmentally friendly approach for such transformations.[9][10] The following section details a plausible, state-of-the-art organocatalytic protocol for the enantioselective synthesis of one of the enantiomers of this compound, based on established methods for α-alkylation of aldehydes.[11]

3.1. Rationale for Synthetic Approach

The chosen approach is an asymmetric α-alkylation of propanal using a suitable cyclohexylating agent, catalyzed by a chiral secondary amine catalyst (a proline derivative). This method is selected for several reasons:

-

High Enantioselectivity: Proline and its derivatives are well-established catalysts for the highly enantioselective α-functionalization of aldehydes via enamine catalysis.[10]

-

Operational Simplicity: The reaction can often be performed under mild conditions without the need for inert atmospheres or strictly anhydrous solvents.

-

Atom Economy: This direct alkylation approach is more atom-economical compared to methods requiring pre-formation of enolates with stoichiometric amounts of strong bases.

3.2. Proposed Experimental Protocol: Asymmetric α-Alkylation

This protocol is adapted from established procedures for the organocatalytic α-alkylation of aldehydes.[10][11]

Reaction: Asymmetric α-alkylation of propanal with a cyclohexyl electrophile.

Catalyst: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether.

Step-by-Step Methodology:

-

To a stirred solution of the chiral catalyst (0.1 mmol, 10 mol%) in an appropriate solvent (e.g., CH2Cl2, 2 mL) at room temperature is added propanal (1.0 mmol, 1.0 equiv.).

-

The mixture is stirred for 10 minutes to allow for the formation of the enamine intermediate.

-

A suitable cyclohexylating agent, such as a cyclohexyl halide activated for nucleophilic substitution (e.g., cyclohexyl triflate or a related electrophile) (1.2 mmol, 1.2 equiv.), and a non-nucleophilic base (e.g., 2,6-lutidine, 1.5 mmol, 1.5 equiv.) are added.

-

The reaction mixture is stirred at the appropriate temperature (ranging from -20 °C to room temperature, to be optimized) and monitored by TLC or GC for the consumption of the starting aldehyde.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH4Cl.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched this compound.

3.3. Visualization of the Synthetic Workflow

Caption: Workflow for the enantioselective synthesis of this compound.

Separation and Analysis of Enantiomers

The separation of enantiomers is essential for determining the enantiomeric excess (ee) of the synthetic product and for isolating the individual isomers for biological testing. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the most powerful technique for this purpose.[4][12][13]

4.1. Chiral High-Performance Liquid Chromatography (HPLC)

Rationale for Method Selection: Chiral HPLC is a versatile and widely used technique for enantiomeric separation. The choice of a chiral stationary phase (CSP) is crucial and is often based on empirical screening. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for a wide range of chiral compounds.[10]

Hypothetical HPLC Protocol:

-

Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio can be optimized to achieve baseline separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (for the aldehyde chromophore).

-

Temperature: 25 °C.

Step-by-Step Methodology:

-

Prepare a stock solution of the racemic this compound in the mobile phase (e.g., 1 mg/mL).

-

Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.

-

Inject a small volume (e.g., 10 µL) of the sample solution.

-

Record the chromatogram. The two enantiomers should elute at different retention times.

-

The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the formula: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100.

4.2. Chiral Gas Chromatography (GC)

Rationale for Method Selection: Chiral GC is particularly suitable for volatile and thermally stable compounds like this compound. Cyclodextrin-based chiral stationary phases are commonly used for the separation of chiral aldehydes and alcohols.[14]

Hypothetical GC Protocol:

-

Column: A cyclodextrin-based chiral capillary column (e.g., BETA DEX™ 225).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 180 °C) at a controlled rate (e.g., 5 °C/min).

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Step-by-Step Methodology:

-

Prepare a dilute solution of the sample in a volatile solvent (e.g., hexane).

-

Inject a small volume (e.g., 1 µL) into the GC.

-

Run the temperature program and record the chromatogram.

-

The enantiomers will appear as two separate peaks. The enantiomeric excess can be determined from the peak areas as described for HPLC.

4.3. Visualization of Analytical Separation

Caption: Analytical workflow for the chiral separation of this compound enantiomers.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of this compound and its Analog, 2-Phenylpropanal

| Property | Racemic this compound | (R)-2-Phenylpropanal[15] | (S)-2-Phenylpropanal[16] |

| Molecular Formula | C₉H₁₆O[12] | C₉H₁₀O | C₉H₁₀O |

| Molecular Weight | 140.22 g/mol [12] | 134.17 g/mol | 134.17 g/mol |

| Boiling Point | 203 °C at 760 mmHg[17] | 92-94 °C at 12 mmHg[18] | 92-94 °C at 12 mmHg[18] |

| Density | 0.899 g/cm³[17] | 1.002 g/mL[18] | 1.002 g/mL[18] |

| Refractive Index | 1.447[17] | 1.517[18] | 1.517[18] |

| Specific Optical Rotation | 0° (racemic) | Data not available | Data not available |

Spectroscopic Data (for 2-Phenylpropanal as an Analog):

-

¹H NMR (CDCl₃, representative shifts): δ 9.7 (d, 1H, CHO), 7.2-7.4 (m, 5H, Ar-H), 3.6 (q, 1H, CH), 1.5 (d, 3H, CH₃). The spectra of the two enantiomers are identical in an achiral solvent.

-

¹³C NMR (CDCl₃, representative shifts): δ 200 (CHO), 138 (Ar-C), 129 (Ar-CH), 128 (Ar-CH), 127 (Ar-CH), 55 (CH), 15 (CH₃). The spectra of the two enantiomers are identical in an achiral solvent.

-

Mass Spectrometry (EI): Major fragments at m/z 105 (base peak), 77, 134 (M⁺).[19]

Applications in Drug Development and Biological Activity

While specific pharmacological data for this compound is limited, the broader class of chiral aldehydes and related structures has shown diverse biological activities. The investigation of this compound enantiomers in a drug discovery context would be guided by the principles of structure-activity relationship (SAR) studies.

6.1. Structure-Activity Relationship (SAR) and Pharmacological Screening

The individual enantiomers of this compound should be synthesized and separated to evaluate their biological activity independently. This is critical because the three-dimensional arrangement of the cyclohexyl group, methyl group, and aldehyde functionality around the chiral center will dictate how each enantiomer interacts with a biological target.

A typical SAR study would involve:

-

Screening: Testing the racemic mixture and the individual enantiomers in a panel of biological assays relevant to the therapeutic area of interest.

-

Analog Synthesis: Synthesizing derivatives where the cyclohexyl ring is modified (e.g., substituted, replaced with other cyclic or acyclic groups) to probe the steric and electronic requirements for activity.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the most active enantiomer. The metabolism of aldehydes is often rapid, which is a key consideration.[18]

6.2. Potential Therapeutic Areas

Given the structural features of this compound, it could be explored for activity in areas where lipophilic interactions are important for target binding. The aldehyde group itself is reactive and can form covalent bonds with biological nucleophiles, a property that is increasingly being explored in the design of covalent inhibitors.

6.3. Visualization of Structure-Activity Relationship

Caption: Conceptual diagram of the differential biological activity of enantiomers.

Conclusion

The isomers of this compound represent a valuable yet underexplored area for drug discovery and development. This guide has outlined the key considerations for researchers in this field, from enantioselective synthesis and chiral separation to characterization and potential biological applications. By leveraging established methodologies for the analogous compound, 2-phenylpropanal, this document provides a robust framework for the investigation of this compound and other chiral α-substituted aldehydes. The principles of stereochemistry are fundamental to modern drug design, and a thorough understanding of the properties of individual isomers is paramount for the development of safer and more effective medicines.

References

- Behenna, D. C., & Stoltz, B. M. (2004). The Enantioselective Tsuji Allylation. Journal of the American Chemical Society, 126(46), 15044–15045.

- Brooks, W. H., & Jones, R. V. (2011). Enantioselective α-Arylation of Aldehydes via the Productive Merger of Iodonium Salts and Organocatalysis. Journal of the American Chemical Society, 133(12), 4299–4301.

- Xie, H., Zu, L., Li, H., Wang, J., & Wang, W. (2007). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Journal of the American Chemical Society, 129(35), 10886–10894.

- Gualandi, C., & Cozzi, P. G. (2021). Investigation of the Organocatalytic Chlorination of 2-Phenylpropanal. Molecules, 26(24), 7567.

- Enders, D., & Gruttner, C. (2007). Enantioselective organocatalysis.

- Brown, A. R., & Johnson, J. S. (2011). Enantioselective Aldehyde α-Nitroalkylation via Oxidative Organocatalysis. Journal of the American Chemical Society, 133(32), 12534–12537.

-

Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved February 7, 2026, from [Link]

-

Xie, H., Zu, L., Li, H., Wang, J., & Wang, W. (2007). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

- Li, Z., et al. (2018). Enantioselective Extraction of Phenylalanine Enantiomers Using Environmentally Friendly Aqueous Two-Phase Systems. Molecules, 23(11), 2843.

-

PubChem. (n.d.). Cyclohexaneacetaldehyde, alpha-methyl-. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). Cyclohexanepropionaldehyde. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

- Li, X., et al. (2022).

-

Solubility of Things. (n.d.). 2-Phenylpropanal. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 2-Phenylpropanal. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved February 7, 2026, from [Link]

- Thompson, K. A., & Kapoor, M. (2001). Investigating the role of 2-phenylpropenal in felbamate-induced idiosyncratic drug reactions. Toxicology and Applied Pharmacology, 177(2), 146-154.

-

PubChem. (n.d.). (s)-2-Phenylpropanal. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). (R)-2-phenylpropanal. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved February 7, 2026, from [Link]

- Květina, J., & Maršík, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 155-161.

- Kumar, V., & Singh, S. (2012). A review of drug isomerism and its significance. International Journal of Applied & Basic Medical Research, 2(1), 11-16.

- McConathy, J., & Owens, M. J. (2003). The Significance of Chirality in Drug Design and Development.

-

Ashenhurst, J. (2017). Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. Retrieved February 7, 2026, from [Link]

-

ATB. (n.d.). (R)-2-phenylpropanal. Retrieved February 7, 2026, from [Link]

- A. Aider, M., & de Bazinet, D. (2011). Chiral separation of (R,S)-2-phenyl-1-propanol through glutaraldehyde-crosslinked chitosan membranes. Journal of Membrane Science, 367(1-2), 246-253.

-

LookChem. (n.d.). 2-Cyclohexyl propanal. Retrieved February 7, 2026, from [Link]

- Mekenyan, O. G., & Veith, G. D. (1994). Structure–Activity Relationships for Aldehyde Categories. SAR and QSAR in Environmental Research, 2(2), 129-143.

-

The Organic Chemistry Tutor. (2021, April 11). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry [Video]. YouTube. [Link]

- Beeson, T. D., & MacMillan, D. W. C. (2005). Enantioselective alpha-arylation of aldehydes via organo-SOMO catalysis. An ortho-selective arylation reaction based on an open-shell pathway. Journal of the American Chemical Society, 127(24), 8826–8828.

-

PhytoBank. (n.d.). [1H,13C] 2D NMR Spectrum (PHY0012022). Retrieved February 7, 2026, from [Link]

-

Chegg. (2021, April 19). Solved Analyze the 1H-NMR and 13C-NMR spectra of the main. Retrieved February 7, 2026, from [Link]

- El-Sayed, N. N. E., et al. (2024).

- Hutt, A. J., & Tan, S. C. (1996). Chiral Drugs: An Overview. Journal of the Royal Society of Medicine, 89(Suppl 29), 3-8.

Sources

- 1. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]

- 2. csfarmacie.cz [csfarmacie.cz]

- 3. phx.phenomenex.com [phx.phenomenex.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Buy 2-Phenylpropanal (EVT-522104) | 93-53-8 [evitachem.com]

- 6. The Enantioselective α-Arylation of Aldehydes via Organo-SOMO Catalysis. An Ortho-Selective Arylation Reaction Based on an Open-Shell Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 8. static1.squarespace.com [static1.squarespace.com]

- 9. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]

- 10. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Showing Compound 2-Phenylpropanal (FDB008265) - FooDB [foodb.ca]

- 13. mdpi.com [mdpi.com]

- 14. (R)-2-phenylpropanal | C9H10O | CID 637756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. (s)-2-Phenylpropanal | C9H10O | CID 5478986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. 2-PHENYLPROPIONALDEHYDE | 93-53-8 [chemicalbook.com]

- 18. 2-Phenylpropanal | C9H10O | CID 7146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. solubilityofthings.com [solubilityofthings.com]

Thermochemical Profiling of 2-Cyclohexylpropanal: A Comprehensive Technical Guide

Executive Summary & Molecular Identity

2-Cyclohexylpropanal (CAS: 2109-22-0) represents a distinct class of

Despite its industrial relevance, high-fidelity experimental thermochemical data (Standard Enthalpy of Formation

Molecular Specifications

| Parameter | Details |

| IUPAC Name | This compound |

| CAS Registry | 2109-22-0 |

| Formula | |

| Mol.[1][2][3][4][5][6][7][8][9][10] Weight | 140.22 g/mol |

| SMILES | CC(C1CCCCC1)C=O |

| Key Feature | Chiral center at |

Theoretical Thermochemistry: Group Additivity Estimation

In the absence of direct calorimetric data, the Benson Group Additivity (BGA) method provides the most reliable baseline for thermodynamic properties. This method assumes that a molecule's properties are the sum of the contributions of its constituent polyvalent atoms and their immediate neighbors.

Calculated Enthalpy of Formation ( )

The structure is dissected into the following Benson groups:

-

Cyclohexyl Ring Correction: Accounts for the ring strain and conformation (

). -

Aldehyde Group:

(represented as -

-Carbon: A tertiary carbon bonded to the aldehyde, a methyl, a ring carbon, and a hydrogen.

-

Methyl Group:

. -

Ring Carbons: Five secondary carbons

and one tertiary attachment point

Table 1: Estimated Thermochemical Parameters (298 K)

| Group / Correction | Count | Contribution (kJ/mol) | Total (kJ/mol) |

| 1 | -42.2 | -42.2 | |

| 5 | -20.6 | -103.0 | |

| 1 | -7.9 | -7.9 | |

| 1 | -22.0 (est) | -22.0 | |

| 1 | -123.0 | -123.0 | |

| Ring Strain Correction | 1 | +4.2 | +4.2 |

| Gauche Interactions | 2 | +3.3 | +6.6 |

| Total Estimated | -287.3 kJ/mol |

> Note: The

Phase Transition Data

To convert gas-phase estimates to liquid-phase (relevant for process chemistry), we apply the Watson relation or similar vaporization enthalpy (

-

Estimated

(at -

Estimated

:

Experimental Protocols for Validation

To replace estimates with "Gold Standard" data, the following self-validating experimental workflows are required.

Combustion Calorimetry (Enthalpy of Formation)

The standard enthalpy of combustion (

Protocol:

-

Purification: Sample must be

pure. Use fractional distillation followed by preparative GC. Verify purity via GC-MS and Karl Fischer titration (water content < 100 ppm is critical). -

Encapsulation: Due to the volatility of this compound, encapsulate samples in m-carborane or polyester ampoules of known calorific value to prevent mass loss prior to ignition.

-

Ignition: Perform combustion in an isoperibol oxygen bomb calorimeter at 3.04 MPa

. -

Correction: Apply Washburn corrections for standard states (conversion of reactants/products to standard states).

Vapor Pressure & Enthalpy of Vaporization

Direct measurement of

Methodology: Transpiration Method [11]

-

Setup: Saturate a carrier gas (

) with the aldehyde vapor at controlled temperatures ( -

Data Collection: Measure mass loss (

) over time ( -

Calculation: Derive vapor pressure (

) using the ideal gas law. Plot -

Validation: Ensure the flow rate is within the "plateau region" where equilibrium saturation is guaranteed.

Stability & Reactivity Profile

Researchers must account for the specific instability modes of

Enolization and Racemization

The

-

Impact: This leads to racemization of the chiral center. While enantiomers have identical scalar thermochemical properties, diastereomer formation (if impurities exist) will skew melting point and heat capacity data.

Autoxidation

Like all aldehydes, this compound is prone to radical autoxidation to the corresponding carboxylic acid (2-cyclohexylpropanoic acid).

-

Prevention: All calorimetric handling must occur under inert Argon atmosphere.

Visualization of Workflows

Thermochemical Characterization Workflow

This diagram outlines the logical flow from sample synthesis to final thermochemical data derivation.

Figure 1: Integrated workflow combining experimental calorimetry and computational chemistry for high-confidence data generation.

Aldehyde Stability & Oxidation Pathway

Understanding the degradation pathways is critical for accurate data collection.

Figure 2: Primary instability pathways (Enolization and Autoxidation) that introduce systematic errors in calorimetric measurements.

References

-

Benson, S. W. (1976). Thermochemical Kinetics: Methods for the Estimation of Thermochemical Data and Rate Parameters. John Wiley & Sons.[1]

-

NIST Chemistry WebBook. (2025).[12] Standard Reference Data for Cyclohexane Derivatives. National Institute of Standards and Technology.[12][13][14] [Link][14]

- Cox, J. D., & Pilcher, G. (1970). Thermochemistry of Organic and Organometallic Compounds. Academic Press. (Foundational text for combustion calorimetry protocols).

-

Verevkin, S. P., et al. (2008). "Thermochemistry of amines: Experimental and theoretical study." The Journal of Chemical Thermodynamics, 40(10), 1428-1436. (Reference methodology for transpiration method). [Link]

-

Lide, D. R. (Ed.). (2005).[1][4][6][11] CRC Handbook of Chemistry and Physics. CRC Press. (Source for atomic weights and standard state definitions).

Sources

- 1. Cyclohexaneacetaldehyde, alpha-methyl- | C9H16O | CID 95560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cyclohexyl propanol, 5442-00-2 [thegoodscentscompany.com]

- 3. atct.anl.gov [atct.anl.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 2-Cyclohexyl propanal|2109-22-0|lookchem [lookchem.com]

- 6. 2-Cyclohexylpropanol | C9H18O | CID 79509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Catalytic Asymmetric α-Functionalization of α-Branched Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. par.nsf.gov [par.nsf.gov]

- 9. nist.gov [nist.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. 2-Propanone, 1-cyclohexyl- [webbook.nist.gov]

- 13. 2-cyclohexyl-2-propanol -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 14. Benson group increment theory - Wikipedia [en.wikipedia.org]

Computational Characterization of 2-Cyclohexylpropanal: Conformational Dynamics and Reactivity

Content Type: Technical Guide / Whitepaper Audience: Computational Chemists, Fragrance Chemists, and Drug Discovery Scientists

Executive Summary